molecular formula C10H13N3O2S2 B1197565 1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea

1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea

Cat. No. B1197565
M. Wt: 271.4 g/mol
InChI Key: LKZHBUZAWUGNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-(4-sulfamoylphenyl)thiourea is a sulfonamide.

Scientific Research Applications

Synthesis and Molecular Docking

1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea is a compound with diverse applications in synthesis and molecular docking studies. For example, its analog, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and studied for its molecular docking, DNA binding, cytotoxicity, and computational quantum chemical studies. These properties make it a valuable compound for further exploration in biochemical research (Mushtaque et al., 2016).

Reactivity and Rearrangement Studies

The reactivity of similar compounds, such as 2-cyclopropylphenylthioureas, has been investigated under conditions that catalyze the opening of the cyclopropyl ring. These studies are crucial for understanding the rearrangement processes to form other significant compounds like benzoxazines and benzothiazines (Fedotov et al., 2008).

Synthesis of Metal Complexes

Research has been conducted on synthesizing metal complexes using thiourea derivatives, which act as versatile ligands due to the presence of oxygen and sulfur donor atoms. These complexes have shown potential as antibacterial and antifungal agents, making them significant in medicinal chemistry (Shakoor & Asghar, 2021).

Cytotoxicity and Anticancer Research

Thioureas are important in drug research due to their sulfur and nitrogen content. Some derivatives have been synthesized and tested for cytotoxicity against cancer cell lines, indicating their potential in anticancer research (Ruswanto et al., 2015).

Coordination Chemistry and Biological Applications

1-(Acyl/aroyl)-3-(substituted)thioureas are key in coordination chemistry due to their multiple binding sites and potential in pharmacological applications. Their reactivity allows transformation into other valuable organic compounds (Saeed et al., 2017).

Cycloaddition Reactions and Enzyme Inhibition

Thiourea derivatives have been used in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, offering an efficient route to diverse compounds with potential enzyme inhibition properties (Xie et al., 2019).

Synthesis of New Ligands and Inhibitors

Research on thioureas has led to the synthesis of novel compounds with antimicrobial activities and enzyme inhibition properties. These findings contribute to the development of new drugs and therapeutic agents (El-Gaby et al., 2000; Mahdavi et al., 2014) (Mahdavi et al., 2014).

properties

Product Name

1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea

Molecular Formula

C10H13N3O2S2

Molecular Weight

271.4 g/mol

IUPAC Name

1-cyclopropyl-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C10H13N3O2S2/c11-17(14,15)9-5-3-8(4-6-9)13-10(16)12-7-1-2-7/h3-7H,1-2H2,(H2,11,14,15)(H2,12,13,16)

InChI Key

LKZHBUZAWUGNOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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